molecular formula C10H10O4 B8466074 3,5-Dihydroxy-benzoic acid allyl ester

3,5-Dihydroxy-benzoic acid allyl ester

Cat. No. B8466074
M. Wt: 194.18 g/mol
InChI Key: UIOQCRMYQWBTLO-UHFFFAOYSA-N
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Patent
US07435747B2

Procedure details

To 1.5 g of 3,5-dihydroxybenzoic acid in screw-capped vial was added 10 g of allyl alcohol and the vial was closed and cooled to −20° C. To the cold contents of the reaction vial was added 5 mL of trimethylsilyl chloride via syringe through a septum. The reaction vial was allowed to warm to room temperature and agitated for 16 hours. The vial was opened carefully and its contents transferred to a round-bottomed flask. The solvent was removed under reduced pressure and the residual solid was dried under reduced pressure over potassium hydroxide pellets for 12 h. The semisolid product was used in the subsequent synthetic steps without further purification. The product was analyzed by HPLC and had a retention time of 3.65 on 5 cm C18 reversed phase column with flow rate of 2.5 mL/min of pure acetonitrile (for solvent A) and 0.1% aqueous trifluroacetic acid (for solvent B). The product was characterized by 1H NMR (DMSO-d6, 350 MHz): δ=6.87 (s, 2H, aromatic); 6.44 (s, 1H, aromatic); 5.85-5.96 (m, 1H); 5.16-5.33 (m, 2H); 4.65-4.67(dd, 2H).
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[C:4]([CH:8]=[C:9]([OH:11])[CH:10]=1)[C:5]([OH:7])=[O:6].[CH2:12](O)[CH:13]=[CH2:14].C[Si](Cl)(C)C>>[CH2:14]([O:6][C:5](=[O:7])[C:4]1[CH:3]=[C:2]([OH:1])[CH:10]=[C:9]([OH:11])[CH:8]=1)[CH:13]=[CH2:12]

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
OC=1C=C(C(=O)O)C=C(C1)O
Name
Quantity
10 g
Type
reactant
Smiles
C(C=C)O
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
C[Si](C)(C)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-20 °C
Stirring
Type
CUSTOM
Details
agitated for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the vial was closed
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
CUSTOM
Type
CUSTOM
Details
its contents transferred to a round-bottomed flask
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the residual solid was dried under reduced pressure over potassium hydroxide pellets for 12 h
Duration
12 h
CUSTOM
Type
CUSTOM
Details
The semisolid product was used in the subsequent synthetic steps without further purification

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
Smiles
C(C=C)OC(C1=CC(=CC(=C1)O)O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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